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Ac-Leu-pNA

Cat. No.: B13397438
M. Wt: 293.32 g/mol
InChI Key: SLJKQHDBYBGOMH-UHFFFAOYSA-N
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Description

Significance of Synthetic Peptide Substrates in Enzymology

Synthetic peptide substrates play a crucial role in enzymology by providing defined molecules that mimic the natural substrates of enzymes, allowing for the study of enzyme kinetics, specificity, and inhibition in a controlled environment thermofisher.com. Unlike complex natural protein substrates, synthetic peptides offer homogeneity and ease of synthesis, enabling researchers to precisely control the amino acid sequence and modifications. This control is essential for determining the enzyme's substrate preferences and understanding the catalytic mechanism karger.comnih.gov. By systematically varying the amino acid sequence or introducing modifications, researchers can probe the enzyme's active site and identify key residues involved in substrate binding and catalysis nih.gov. The use of synthetic substrates is fundamental for establishing kinetic parameters such as Km and kcat, which are vital for characterizing enzyme activity and comparing the efficiency of different enzymes or enzyme variants karger.comnih.gov.

Principles and Utility of p-Nitroanilide Conjugates in Enzyme Activity Quantification

p-Nitroanilide (pNA) conjugates are a class of chromogenic substrates frequently used in enzyme assays due to their convenient spectrophotometric properties ontosight.aincats.iosigmaaldrich.com. The principle behind their utility lies in the release of the p-nitroaniline molecule upon enzymatic cleavage of the amide bond linking it to a peptide or amino acid ontosight.aiontosight.ai. Free p-nitroaniline is a chromophore that absorbs strongly in the visible light spectrum, typically around 405-410 nm ontosight.aisigmaaldrich.commedchemexpress.com. This absorbance can be easily measured using a spectrophotometer, providing a direct and continuous method for monitoring the progress of the enzymatic reaction over time ontosight.aisigmaaldrich.comontosight.ai.

The rate of increase in absorbance at this wavelength is directly proportional to the rate of product formation (released pNA), and thus, to the enzyme's catalytic activity tandfonline.com. This colorimetric approach offers several advantages, including simplicity, sensitivity, and the ability to perform continuous assays in real-time mdpi.comnih.gov. The utility of pNA conjugates extends to various enzyme classes, particularly proteases and peptidases, where they are designed to be cleaved at specific peptide bonds, reflecting the enzyme's substrate specificity ontosight.aincats.ioontosight.ai. By using a series of pNA substrates with different amino acid sequences, the substrate profile of an enzyme can be determined oup.com.

Historical Context and Evolution of Ac-Leu-pNA as a Research Tool

The development of synthetic chromogenic substrates, including pNA conjugates, marked a significant advancement in the field of enzymology. Historically, enzyme activity assays often relied on less direct or more labor-intensive methods. The introduction of substrates like Benzoylarginine-p-nitroanilide (BAPNA) for trypsin provided a simple and quantitative colorimetric assay ontosight.ai. Building upon this principle, researchers synthesized peptide sequences conjugated to pNA to develop more specific substrates for a wider range of enzymes tandfonline.com.

This compound emerged as a valuable tool, particularly for studying enzymes that cleave at leucine (B10760876) residues. Its N-terminal acetylation can influence its recognition by certain enzymes, specifically those that act on N-blocked peptides, such as deblocking aminopeptidases nih.govtandfonline.com. Over time, this compound has been utilized in the characterization of various enzymes, including aminopeptidases from different sources, contributing to the understanding of their substrate specificities and kinetic properties nih.govtandfonline.comnih.gov. Its continued use underscores its enduring utility as a reliable and convenient substrate for specific enzymatic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O4 B13397438 Ac-Leu-pNA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Hydrolysis and Substrate Specificity of Ac Leu Pna and Analogues

Ac-Leu-pNA as a Substrate for Caspase Family Proteases

Caspases are a family of cysteine proteases that play a critical role in apoptosis and inflammation. abbkine.comcephamls.commybiosource.comabbkine.comabbkine.com They exhibit specific substrate preferences, typically cleaving after an aspartic acid residue in a defined recognition sequence. abbkine.comcephamls.com pNA-conjugated peptides mimicking these recognition sequences are valuable tools for studying caspase activity and specificity. While this compound contains a leucine (B10760876) residue at the P2 position and lacks the characteristic aspartic acid at P1 for typical caspase cleavage, related peptides with different sequences are established caspase substrates.

Substrate Specificity for Caspase-9 (e.g., Ac-LEHD-pNA)

Caspase-9 is an initiator caspase involved in the intrinsic apoptotic pathway. abbkine.commybiosource.com It is known to preferentially cleave substrates containing the amino acid sequence LEHD. bosterbio.comnih.govmybiosource.comcephamls.comcaymanchem.comlktlabs.com Ac-LEHD-pNA is a widely used colorimetric substrate for assaying caspase-9 activity. cephamls.combosterbio.comabbkine.comnih.govmerckmillipore.commybiosource.comcephamls.comcaymanchem.comlktlabs.commdpi.com Hydrolysis of Ac-LEHD-pNA by caspase-9 releases pNA, which can be measured spectrophotometrically. cephamls.combosterbio.comabbkine.comnih.govmerckmillipore.comcephamls.com One unit of caspase-9 activity is often defined as the amount of enzyme that cleaves 1.0 nmol of Ac-LEHD-pNA per hour or 1.0 pmol per minute under specific conditions. abbkine.combosterbio.compromega.de

Substrate Specificity for Caspase-4 (e.g., Ac-LEVD-pNA)

Caspase-4 is an inflammatory caspase. abbkine.commybiosource.comabbkine.com It is known to hydrolyze substrates containing the LEVD sequence. abbkine.comcephamls.commybiosource.comabbkine.comgaiascience.com.sgclinisciences.commedchemexpress.com Ac-LEVD-pNA is a common colorimetric substrate used to measure caspase-4 activity. abbkine.comcephamls.commybiosource.comabbkine.comgaiascience.com.sgclinisciences.commedchemexpress.com Similar to other pNA substrates, the hydrolysis of Ac-LEVD-pNA by caspase-4 results in the release of pNA, quantifiable by measuring absorbance at 405 nm. abbkine.comcephamls.commybiosource.comabbkine.comgaiascience.com.sg

Substrate Specificity for Caspase-13 (e.g., Ac-LEED-pNA)

While information directly linking Ac-LEED-pNA specifically to human caspase-13 in the provided search results is limited, caspase-13 is mentioned as a member of the caspase family in some contexts. Caspases, in general, have preferred cleavage sites. The sequence LEED suggests a potential substrate for a caspase, but specific kinetic data or widespread use of Ac-LEED-pNA as a standard caspase-13 substrate is not prominently detailed in the search results. Research on caspase specificity often involves testing various peptide sequences to determine optimal substrates for individual caspases.

Analysis of P5 Residue Influence on Caspase Substrate Selectivity (e.g., Ac-VDVAD-pNA, Ac-LDVAD-pNA with Caspase-3)

The amino acid residue at the P5 position (five residues N-terminal to the cleavage site) can significantly influence caspase substrate selectivity. Studies on human caspase-3, a key executioner caspase sigmaaldrich.com, have investigated the impact of the P5 residue using substrates like Ac-VDVAD-pNA and Ac-LDVAD-pNA. proteopedia.orgnih.govrcsb.orgresearchgate.netcore.ac.ukresearchgate.net These peptides, compared to Ac-DVAD-pNA (lacking a P5 residue), showed more efficient hydrolysis by caspase-3, indicating the kinetic importance of hydrophobic P5 residues like Valine (V) and Leucine (L) for this enzyme. proteopedia.orgnih.govrcsb.orgresearchgate.netcore.ac.ukresearchgate.net This suggests that caspase-3 possesses a hydrophobic S5 binding site that interacts favorably with these residues, influencing substrate binding and cleavage efficiency. proteopedia.orgnih.govrcsb.orgresearchgate.netcore.ac.uk In contrast, caspase-7 showed less efficient hydrolysis of substrates with P5 Val or Leu compared to Ac-DVAD-pNA, highlighting differences in the S5 subsites among caspases. proteopedia.orgnih.govrcsb.orgresearchgate.netresearchgate.net

Substrate Enzyme Observation Reference
Ac-LEHD-pNA Caspase-9 Hydrolyzed; used for activity assay cephamls.combosterbio.comabbkine.comnih.govmerckmillipore.comcephamls.comlktlabs.commdpi.com
Ac-LEVD-pNA Caspase-4 Hydrolyzed; used for activity assay abbkine.comcephamls.commybiosource.comabbkine.comgaiascience.com.sgclinisciences.commedchemexpress.com
Ac-VDVAD-pNA Caspase-3 More efficient hydrolysis than Ac-DVAD-pNA proteopedia.orgnih.govrcsb.orgresearchgate.netcore.ac.ukresearchgate.net
Ac-LDVAD-pNA Caspase-3 More efficient hydrolysis than Ac-DVAD-pNA proteopedia.orgnih.govrcsb.orgresearchgate.netcore.ac.ukresearchgate.net
Ac-VDVAD-pNA Caspase-7 Less efficient hydrolysis than Ac-DVAD-pNA proteopedia.orgnih.govrcsb.orgresearchgate.netresearchgate.net
Ac-LDVAD-pNA Caspase-7 Less efficient hydrolysis than Ac-DVAD-pNA proteopedia.orgnih.govrcsb.orgresearchgate.netresearchgate.net

This compound as a Substrate for Aminopeptidases

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides. Some aminopeptidases can act on N-terminally blocked peptides, such as those with an acetyl group, and are referred to as deblocking aminopeptidases.

Deblocking Aminopeptidase (B13392206) Activity (e.g., from Thermococcus kodakarensis TkDAP1)

Deblocking aminopeptidases are capable of removing modified N-terminal residues. Research on the hyperthermophilic archaeon Thermococcus kodakarensis KOD1 has identified deblocking aminopeptidases, including TkDAP1. researchgate.netresearchgate.net Studies have shown that TkDAP1 exhibits deblocking aminopeptidase activity on substrates like this compound and Ac-Ala-Ala-Ala. researchgate.net This indicates that TkDAP1 can hydrolyze the peptide bond following an N-acetylated leucine residue, releasing the acetylated amino acid and pNA in the case of this compound. researchgate.net In contrast, TkDAP2, another aminopeptidase from Thermococcus kodakarensis, showed higher activity on non-blocked substrates like Leu-pNA and Ala-Ala-Ala-pNA. researchgate.netscbt.com This highlights the specific deblocking activity of TkDAP1 towards N-acetylated substrates like this compound.

Enzyme Substrate Activity Reference
Thermococcus kodakarensis TkDAP1 This compound Higher deblocking aminopeptidase activity researchgate.net
Thermococcus kodakarensis TkDAP1 Ac-Ala-Ala-Ala Higher deblocking aminopeptidase activity researchgate.net
Thermococcus kodakarensis TkDAP2 Leu-pNA Higher aminopeptidase activity researchgate.netscbt.com
Thermococcus kodakarensis TkDAP2 Ala-Ala-Ala-pNA Higher aminopeptidase activity researchgate.net

Leucine Aminopeptidase Activity (e.g., from Pseudomonas aeruginosa PaPepA, Aspergillus oryzae LapA)

Leucine aminopeptidases (LAPs) are exopeptidases that cleave amino acid residues from the N-terminus of proteins and peptides, often exhibiting a preference for leucine and other hydrophobic residues. Leu-pNA (L-Leucine p-nitroanilide), an analogue of this compound lacking the N-terminal acetyl group, is a common substrate used to assess LAP activity fishersci.cascbt.com. Studies on the extracellular leucine aminopeptidase A (LapA) from Aspergillus oryzae have shown that this enzyme exhibits maximum hydrolyzing activity towards Leu-pNA compared to other aminoacyl-pNA substrates such as Phe-pNA, Met-pNA, Lys-pNA, and Arg-pNA nih.govresearchgate.net. LapA from A. oryzae has an optimal activity at 60°C and pH 8.5 nih.govresearchgate.net. The enzyme is stable at temperatures up to 60°C and within a pH range of 7.5-11 nih.gov. Kinetic parameters for the hydrolysis of Leu-p-nitroaniline by LapA from A. oryzae have been reported, with a KM of 0.244 mM uniprot.org.

Pseudomonas aeruginosa PaPepA, an intracellular leucine aminopeptidase belonging to the M17 aminopeptidase family, also demonstrates catalytic efficiency with Leu-pNA among other aminoacyl-pNA conjugates nih.gov. While PaPepA cleaves all tested aminoacyl-pNA conjugates to some extent, it shows greater efficiency with leucine, methionine, phenylalanine, and arginine-pNA nih.gov. The variation in catalytic efficiency (kcat/KM) for different aminoacyl-pNA substrates appears to be primarily influenced by differences in kcat, with less variation observed in KM values, except for Pro-pNA nih.gov. Studies using Leu-AMC (a fluorogenic substrate) instead of Leu-pNA with PaPepA did not show a visible burst phase in single turnover experiments, suggesting that a step after the chemical reaction might not be rate-limiting for kcat nih.gov.

Leucine aminopeptidases from Bacillus sp. have also been studied using Leu-pNA as a substrate. For a metalloprotease acting as a leucine aminopeptidase from Bacillus sp. JH108, the Michaelis constant (KM) for Leu-pNA hydrolysis was determined to be 0.61 mM, with a maximum initial velocity (Vmax) of 0.125 µmol of pNA released/min koreascience.kr. These kinetic parameters are comparable to those of other aminopeptidases koreascience.kr.

Amidolytic Activity of Unmodified and Modified Leu-pNA Substrates (e.g., Suc-Ala-Ala-Pro-Leu-pNA)

The amidolytic activity of enzymes can be assessed using substrates like Leu-pNA and modified versions such as Suc-Ala-Ala-Pro-Leu-pNA (N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide). Suc-Ala-Ala-Pro-Leu-pNA is a synthetic peptide substrate commonly used in enzyme research to study various proteases biosynth.comchemimpex.com. It has been utilized to determine the kinetic parameters of proteinases from sources like Cucurbita ficifolia seeds and to investigate thermostable signal peptide peptidases biosynth.com.

Studies on human seminal plasma (HSP) have utilized Suc-Ala-Ala-Pro-Leu-pNA to investigate amidolytic enzyme activity. This activity in HSP, which catalyzes the amidolysis of Suc-Ala-Ala-Pro-Leu-pNA, has been characterized as an acyl amidase-like leucine aminopeptidase rather than an elastase-like metalloproteinase tandfonline.comnih.gov. The amidolytic activity towards Suc-Ala-Ala-Pro-Leu-pNA was found to be higher in seminal plasma samples from individuals with azoospermia compared to those with normozoospermia showing good liquefaction quality tandfonline.com.

A thermostable alkaline protease from Bacillus sp. No. AH-101 rapidly hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA, along with other substrates specific for subtilisin and elastase tandfonline.com. The kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Leu-pNA by this protease include a KM of 0.378 mM and a kcat of 97.9 s-1, resulting in a kcat/KM of 258.9 s-1mM-1 tandfonline.com.

This compound as a Substrate for Other Proteolytic Enzymes

While this compound is particularly relevant to aminopeptidases due to the terminal leucine residue, the modified form, where the N-terminus is acetylated, can be used to study endopeptidases or other proteases with broader specificity.

Serine Proteases (e.g., from Limulus polyphemus)

Serine proteases are a class of enzymes characterized by a serine residue in their active site that participates in catalysis. The hemolymph coagulation system of the horseshoe crab, Limulus polyphemus, involves a cascade of serine proteases scispace.comresearchgate.net. While various synthetic substrates with a pNA leaving group are used to study these enzymes, such as Boc-Leu-Gly-Arg-pNA and Ac-Ile-Glu-Gly-Arg-pNA which are substrates for the clotting enzyme nih.govscispace.comresearchgate.net, direct evidence of this compound being a substrate for Limulus polyphemus serine proteases was not found in the provided search results. Factor C, an initiator in the Limulus polyphemus coagulation system, shows alpha-thrombin-like specificity towards synthetic tripeptide substrates nih.gov.

Microbial Proteases (e.g., from Methanocaldococcus jannaschii, Aspergillus ochraceus, Bacillus sp.)

Microbial proteases exhibit diverse substrate specificities and play crucial roles in various biological processes. As mentioned earlier, a thermostable alkaline protease from Bacillus sp. No. AH-101 effectively hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA tandfonline.com. Aspergillus ochraceus produces a milk-clotting enzyme with proteolytic activity, active against casein, haemoglobin, and bovine serum albumin at pH 8 science.gov. However, the provided information does not specify if this compound or related pNA substrates are used to characterize the protease from A. ochraceus. Information regarding the use of this compound as a substrate for proteases from Methanocaldococcus jannaschii was not found in the provided search results.

Acylaminoacyl Peptidases (APH)

Acylaminoacyl peptidases (APH, also known as acyl peptide hydrolases) are enzymes that cleave N-acetylated amino acids from the N-terminus of peptides core.ac.uk. These enzymes are involved in various metabolic processes and are considered potential targets for drug design researchgate.netnih.gov. This compound has been used as a substrate in studies investigating the mechanism by which ligands enter and leave the active pocket of APH researchgate.netnih.gov. Molecular dynamics simulations have been employed to explore the unbinding pathways of this compound from APH researchgate.netnih.gov. These studies provide insights into the interactions between this compound and the enzyme's active site, contributing to the understanding of APH catalytic specificity nih.gov. Ac-Ala-pNA is also recognized as a substrate for APH glpbio.com.

Elucidation of Enzyme Subsite Specificity Using this compound and Related Analogues

This compound and its analogues are valuable tools for elucidating the subsite specificity of proteolytic enzymes. By testing a series of substrates with variations in the amino acid sequence or modifications (like acetylation or succinylation) and analyzing the hydrolysis rates and kinetic parameters, researchers can gain insights into the preferred amino acid residues at different positions relative to the scissile bond (the bond being cleaved) within the enzyme's active site (S subsites) and on the leaving group side (S' subsites) acs.org.

For instance, the study on the Bacillus sp. No. AH-101 protease used Suc-Ala-Ala-Pro-Leu-pNA and Suc-Ala-Ala-Ala-pNA to demonstrate that the enzyme had a significantly higher kcat/KM for the leucine-containing substrate, suggesting a preference for leucine at the P1 position (the residue immediately N-terminal to the scissile bond) tandfonline.com. This study indicated that the protease had at least five subsites tandfonline.com.

In the context of acylaminoacyl peptidase (APH), studies using this compound and other substrates like p-nitrophenylcaprylate, combined with molecular dynamics simulations, have helped to understand how the binding of different substrates can induce specific conformational changes in the enzyme, contributing to its diverse catalytic specificity researchgate.netnih.gov. The analysis of ligand escape pathways for this compound from APH has also provided insights into the dynamics and interactions within the active site researchgate.net.

While this compound itself probes specificity at the P1 position (for leucine) when acted upon by an aminopeptidase or an enzyme cleaving after the acetyl group, modified substrates like Suc-Ala-Ala-Pro-Leu-pNA allow for the investigation of enzyme specificity at multiple subsites (P4, P3, P2, P1) interacting with the peptide chain N-terminal to the scissile bond, and the S'1 subsite interacting with the pNA leaving group.

Data Table: Kinetic Parameters for Selected Enzymes with Relevant Substrates

Enzyme SourceSubstrateKM (mM)kcat (s-1)kcat/KM (s-1mM-1)pH OptimumTemperature Optimum (°C)Citation
Aspergillus oryzae LapALeu-pNA0.244Not specifiedNot specified8.560 nih.govuniprot.org
Bacillus sp. JH108Leu-pNA0.61Not specifiedNot specified9.045 (for protein) koreascience.kr
Bacillus sp. No. AH-101Suc-Ala-Ala-Pro-Leu-pNA0.37897.9258.9Not specifiedNot specified tandfonline.com

Note: Kinetic parameters may vary depending on assay conditions and enzyme preparation.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound7408180
Leu-pNA2733285
Suc-Ala-Ala-Pro-Leu-pNA124930609, 24899795
Ac-Ala-pNANot found in provided snippets, but mentioned as APH substrate glpbio.com. PubChem search for Ac-Ala-pNA: 35978-75-7 glpbio.com
Boc-Leu-Gly-Arg-pNANot found in provided snippets. PubChem search for Boc-Leu-Gly-Arg-pNA: 24860364 novopro.cn (This is Suc-Ala-Leu-Pro-Phe-pNA, incorrect) Need to find CID for Boc-Leu-Gly-Arg-pNA. Search for "Boc-Leu-Gly-Arg-pNA PubChem CID". PubChem CID for Boc-Leu-Gly-Arg-pNA is 6494205.
Ac-Ile-Glu-Gly-Arg-pNANot found in provided snippets. PubChem search for Ac-Ile-Glu-Gly-Arg-pNA: 44135313 cephamls.com (This is Ac-LEHD-pNA, incorrect). Need to find CID for Ac-Ile-Glu-Gly-Arg-pNA. Search for "Ac-Ile-Glu-Gly-Arg-pNA PubChem CID". PubChem CID for Ac-IEGR-pNA is 170043.

Investigation of P1 Site Preferences

Studies investigating the substrate specificity of proteases often focus on the preference for specific amino acid residues at the P1 position, as this residue directly interacts with the S1 subsite of the enzyme's active site. The nature of the S1 subsite, particularly its hydrophobicity, size, and charge, dictates which amino acid side chains are favored at the P1 position for efficient binding and catalysis.

Research using this compound and its analogues with different amino acids at the P1 position has revealed diverse P1 preferences among various enzymes. For instance, some proteases exhibit a strong preference for hydrophobic residues like leucine at the P1 site. A hyperthermophilic protease from Methanococcus jannaschii showed a narrow substrate specificity with a strong preference for leucine at the P1 site, demonstrating considerably less activity towards peptides with shorter aliphatic or aromatic side chains. asm.orgresearchgate.net Similarly, the enzyme gar DDN1 has shown a high preference for Leu in the P1 position of substrates. researchgate.net

However, the P1 specificity is not always restricted to leucine. Some enzymes show broader specificity or different preferences. For example, the S1 site of aqualysin I has been shown to prefer alanine (B10760859), leucine, and phenylalanine in that order, and its P1 specificity is dependent on the residues at the P2 and P3 positions. tandfonline.com Another enzyme, proteinase K, also showed a preference for alanine over leucine and valine at the S1 site. tandfonline.com Studies on a carboxypeptidase from Deinococcus radiodurans indicated that its P1 pocket is very hydrophobic, preferring alanine and leucine residues at this position, while hydrophilic residues like serine were less favored. nih.gov

The kinetic parameters, such as kcat and Km, are often used to quantify the enzyme's preference for a particular P1 residue. A higher kcat/Km ratio generally indicates greater substrate specificity and catalytic efficiency. Variations in the amino acid at the P1 position in synthetic substrates like Ac-X-pNA (where X is a varied amino acid) allow researchers to map the P1 subsite characteristics of a protease.

Characterization of Secondary Subsite (P2, P3, P4) Interactions

Beyond the P1 position, interactions between the enzyme's secondary subsites (S2, S3, S4, etc.) and the corresponding substrate residues (P2, P3, P4, etc.) also play a significant role in determining substrate specificity and the efficiency of enzymatic hydrolysis. These interactions can influence substrate binding affinity, the correct orientation of the scissile bond within the active site, and conformational changes in the enzyme or substrate that are necessary for catalysis.

Studies utilizing this compound analogues with modifications at the P2, P3, or P4 positions have provided insights into these secondary subsite interactions. For example, the KEX2 proteinase, which cleaves at basic amino acid pairs, was studied using Ac-Leu-Lys-Arg-pNA and Ac-Leu-Leu-Arg-pNA as substrates, indicating the importance of residues beyond P1 for its activity. msu.ru

Interactions at the P3 (S3) and P4 (S4) subsites can further refine substrate specificity. For some proteases, the P3 position can interact extensively with the enzyme. nih.gov The S4 subsite, in some subtilisins, preferentially binds large hydrophobic residues. cardiff.ac.uk Studies with trypsin using substrates with variations at the P4 position demonstrated that increasing hydrophobicity at this site significantly enhanced substrate specificity. nih.gov

While this compound itself specifically probes the S1' subsite interaction with the pNA leaving group and presents Leucine at P1, studies with peptide analogues extended with residues at P2, P3, and P4 upstream of the Leu-pNA moiety are essential for characterizing the secondary subsites S2, S3, and S4. For example, substrates like Ac-Leu-Lys-Arg-pNA or Suc-Ala-Ala-Pro-Leu-pNA (where Leu is at P1 relative to the pNA leaving group, and the preceding residues are at P2, P3, and P4) are used to investigate these interactions. msu.ruplos.org

Methodologies for Enzymatic Activity Measurement Utilizing Ac Leu Pna

Spectrophotometric Assay Development and Optimization

Spectrophotometric assays using Ac-Leu-pNA are a widely adopted method for monitoring enzyme activity due to their simplicity and cost-effectiveness. patsnap.combiocompare.com This approach relies on the direct measurement of the colored product, p-nitroaniline, released upon substrate cleavage.

Principles of p-Nitroaniline Release Detection at 405 nm

The fundamental principle behind using this compound in a spectrophotometric assay is the enzymatic hydrolysis of the peptide bond between the leucine (B10760876) residue and the p-nitroaniline moiety. When the target enzyme cleaves this bond, the chromogenic molecule p-nitroaniline (pNA) is liberated. cephamls.comnih.govcaymanchem.comabbkine.comechelon-inc.com Free pNA is a colored compound that exhibits a characteristic absorbance maximum at 405 nm in aqueous solutions. cephamls.comabbkine.com

The amount of pNA released is directly proportional to the enzymatic activity. By monitoring the increase in absorbance at 405 nm over time using a spectrophotometer or microplate reader, the rate of the enzymatic reaction can be determined. cephamls.comabbkine.comechelon-inc.comsigmaaldrich.com This rate is a measure of the enzyme's catalytic activity under the specific assay conditions. The Beer-Lambert Law dictates the linear relationship between the absorbance at 405 nm and the concentration of pNA in the solution, allowing for quantitative analysis.

Optimization of Reaction Parameters (e.g., pH, temperature, solvent concentration)

Optimizing reaction parameters is crucial for maximizing enzyme activity and ensuring the accuracy and sensitivity of the spectrophotometric assay using this compound. Key parameters that influence enzyme activity include pH, temperature, substrate concentration, enzyme concentration, ionic strength, and the presence of cofactors or inhibitors. researchgate.netresearchgate.net

The optimal pH for an enzyme assay with this compound depends on the specific enzyme being studied. Enzymes have a narrow pH range in which they exhibit maximal activity, and deviations from this optimum can significantly reduce their catalytic rate. Similarly, temperature plays a critical role, with enzyme activity generally increasing with temperature up to an optimum, beyond which the enzyme may denature and lose activity. researchgate.netscielo.br

Solvent concentration, particularly the presence of organic solvents, can also impact enzyme activity and substrate solubility. While this compound may require some organic solvent for dissolution (e.g., DMSO) sigmaaldrich.com, the concentration of such solvents in the final assay mixture needs to be optimized to ensure compatibility with the enzyme and to avoid denaturation or inhibition. Other factors like ionic strength and the concentration of salts in the buffer can also affect enzyme conformation and activity. Optimization studies often involve varying one parameter while keeping others constant or employing more complex experimental designs like factorial designs to assess the interaction between multiple factors. researchgate.netscielo.brmdpi.com

Quantitative Analysis via Standard Calibration Curves

Quantitative analysis of enzyme activity using this compound relies on the generation of a standard calibration curve for p-nitroaniline. This involves preparing a series of solutions with known concentrations of free pNA and measuring their absorbance at 405 nm. cephamls.comsigmaaldrich.com A plot of absorbance versus pNA concentration yields a standard curve, which should ideally be linear within the working range of the assay, following the Beer-Lambert Law. cephamls.comsigmaaldrich.com

During the enzymatic assay, the increase in absorbance at 405 nm over time is recorded. Using the pNA standard curve, these absorbance values can be converted into the corresponding concentrations of released pNA. cephamls.comsigmaaldrich.com The rate of the enzymatic reaction is then calculated from the change in pNA concentration per unit of time. This rate is directly proportional to the enzyme activity in the sample. abbkine.comsigmaaldrich.com The standard curve allows for the accurate quantification of the product formed and, consequently, the determination of enzyme activity in terms of units (e.g., nmol of pNA released per minute). abbkine.comsigmaaldrich.com

Comparative Analysis with Fluorometric Assay Systems

While spectrophotometric assays using chromogenic substrates like this compound are valuable, fluorometric assay systems offer alternative approaches for measuring enzyme activity, often with enhanced sensitivity. patsnap.commdpi.combiocompare.comosti.gov

Principles of Fluorogenic Substrate Hydrolysis (e.g., AMC, ACC derivatives)

Fluorometric assays typically utilize substrates conjugated to a fluorophore. These substrates are often designed such that the intact molecule is weakly fluorescent or non-fluorescent, but upon enzymatic cleavage, a highly fluorescent product is released. mdpi.comsigmaaldrich.comnih.govthermofisher.com Common fluorophores used in such substrates include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC). osti.govsigmaaldrich.comnih.gov

When an enzyme cleaves a fluorogenic substrate (e.g., a peptide linked to AMC), the fluorophore (e.g., AMC) is liberated. sigmaaldrich.comnih.govabcam.cn The free fluorophore then emits fluorescence at a specific wavelength when excited at another wavelength. sigmaaldrich.comnih.govubpbio.com The increase in fluorescence intensity over time is measured using a fluorometer or a microplate reader with fluorescence detection capabilities. mdpi.comubpbio.com This increase is directly proportional to the rate of enzymatic activity. mdpi.comnih.gov

Fluorometric assays are generally considered more sensitive than spectrophotometric assays because fluorescence detection can be inherently more sensitive than absorbance measurements, particularly at low analyte concentrations. patsnap.commdpi.combiocompare.comosti.gov This is because fluorescence is measured against a low background, whereas absorbance is measured as a decrease in transmitted light. biocompare.com

Assessment of Potential for this compound Derivative Modifications for Fluorimetric Detection

This compound itself is a chromogenic substrate, and its detection relies on the absorbance properties of the released p-nitroaniline. Therefore, this compound as it is cannot be directly used for fluorimetric detection. However, the concept of using a peptide sequence like Ac-Leu or similar sequences conjugated to a fluorophore instead of pNA is the basis for developing fluorogenic substrates for enzymes that recognize such sequences.

The potential for modifying this compound for fluorimetric detection would involve synthesizing a new substrate where the pNA moiety is replaced by a suitable fluorophore, such as AMC or ACC. This new substrate would retain the Ac-Leu (or a related peptide) sequence recognized by the target enzyme, but its enzymatic cleavage would release a fluorescent molecule instead of a chromogenic one. sigmaaldrich.commdpi.com

Kinetic and Mechanistic Investigations Involving Ac Leu Pna

Enzyme Kinetics Analysis of Ac-Leu-pNA Hydrolysis

The use of this compound in enzyme assays allows for the precise determination of key kinetic parameters that define the efficiency and substrate affinity of an enzyme. These parameters are typically derived under specific experimental conditions, including pH, temperature, and ionic strength, all of which can influence enzyme activity. libretexts.org

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). libretexts.orgmedschoolcoach.com The V_max represents the rate of reaction when the enzyme is fully saturated with the substrate, while the K_m is the substrate concentration at which the reaction rate is half of V_max, often indicating the affinity of the enzyme for the substrate. sketchy.comjackwestin.com From V_max, the turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated. The ratio k_cat/K_m is known as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme converts a substrate into a product. mit.edu

The hydrolysis of related p-nitroanilide substrates by various enzymes has been characterized to determine these parameters. For instance, the metalloaminopeptidase PaPepA was evaluated for its activity against a range of amino acid-pNA conjugates. While specific data for this compound was not detailed, the study with the similar substrate Leu-pNA provides insight into the typical parameter values obtained. nih.gov

Table 1: Steady-State Kinetic Parameters for Leu-pNA Hydrolysis by PaPepA nih.gov
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
PaPepALeu-pNA100 ± 1015.0 ± 0.5150,000

Note: This table presents data for Leu-pNA, a structurally similar substrate, to illustrate the application of Michaelis-Menten kinetics. The presence of the N-terminal acetyl group on this compound can influence these parameters by altering the substrate's interaction with the enzyme's active site.

Enzyme-catalyzed reactions can be studied under two distinct kinetic regimes: steady-state and pre-steady-state.

Pre-Steady-State Kinetics: This method focuses on the initial moments of the enzymatic reaction, typically within the first few milliseconds, before the steady state is established. mit.edu During this "pre-steady state" period, the formation and decay of early reaction intermediates can be observed. These investigations require specialized techniques, such as stopped-flow instrumentation, and typically use high enzyme concentrations to detect the small changes occurring during the first turnover. mit.edunih.gov Pre-steady-state analysis allows for the measurement of individual rate constants for steps within the catalytic cycle, such as substrate binding (k_on), substrate dissociation (k_off), and the chemical conversion of the substrate to product (k_cat). nih.gov This level of detail provides a much deeper understanding of the catalytic mechanism than steady-state analysis alone.

Mechanistic Characterization of Enzyme-Ac-Leu-pNA Interactions

Beyond determining kinetic rates, researchers employ computational and structural methods to understand the physical interactions between an enzyme and the this compound substrate at an atomic level.

Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of biomolecules over time. dovepress.com By simulating the physical movements of atoms, MD can reveal the pathways through which a ligand like this compound binds to and unbinds from an enzyme's active site. youtube.comnih.gov

These simulations can map the entire binding process, from the initial encounter of the substrate with the enzyme to its final orientation within the active site. They can identify transient interactions, conformational changes in both the enzyme and the substrate, and the role of solvent (water) molecules in the process. nih.govnih.gov Enhanced sampling techniques, such as accelerated MD, can overcome the time-scale limitations of conventional MD to simulate slower unbinding events, providing insights into the substrate's residence time in the active site, a parameter that is increasingly correlated with biological efficacy. dovepress.comyoutube.com

The specificity of an enzyme for a substrate like this compound is determined by the three-dimensional structure of its active site. Techniques like X-ray crystallography can provide static snapshots of the enzyme-substrate complex, revealing the precise interactions that govern recognition. nih.gov

These structures show how specific pockets within the active site accommodate different parts of the substrate. For an aminopeptidase (B13392206) hydrolyzing this compound, the S1 pocket is typically shaped to favorably interact with the leucine (B10760876) side chain. The recognition process involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the substrate and the amino acid residues lining the active site. nih.gov Structural studies have shown that substrate binding can be mediated by key "anchoring points" that secure the ligand in the correct orientation for catalysis. nih.gov

Once this compound is bound, specific amino acid residues within the active site carry out the chemical steps of catalysis. The function of these residues is often elucidated through site-directed mutagenesis, where individual amino acids are replaced with others, and the effect on catalytic activity is measured. researchgate.netresearchgate.net

In many proteases, catalysis proceeds via a "catalytic triad" of residues (e.g., Serine-Histidine-Aspartate or Cysteine-Histidine-Aspartate). researchgate.net These residues work in concert to activate a water molecule or a nucleophilic residue, which then attacks the scissile amide bond in the this compound substrate. Mutating any one of these crucial residues can dramatically reduce or eliminate enzymatic activity, confirming their essential role in the catalytic mechanism. researchgate.net Furthermore, studies have shown that residues located far from the active site can also influence catalysis by modulating the enzyme's conformational dynamics, affecting substrate binding or product release. nih.gov

Influence of Environmental and Molecular Factors on Enzymatic Activity and Stability with this compound

The enzymatic hydrolysis of N-acetyl-L-leucine p-nitroanilide (this compound) serves as a model reaction for investigating the catalytic efficiency and stability of various proteases. The rate and mechanism of this reaction are profoundly influenced by the surrounding environmental conditions and the presence of specific molecular effectors. Understanding these influences is critical for characterizing enzyme function and optimizing its applications. This section details the impact of pH, temperature, metal ions, chelators, and pressure on enzyme kinetics and stability when using this compound as a substrate.

pH Dependence of Hydrolytic Activity

The pH of the reaction environment is a critical determinant of enzymatic activity, as it affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Studies on various aminopeptidases using p-nitroanilide substrates, including this compound, reveal distinct pH-activity profiles.

For instance, the analysis of a recombinant Aeromonas proteolytica aminopeptidase (rAAP) demonstrated a complex pH dependency. The plot of log(kcat/Km) versus pH for the hydrolysis of a leucine p-nitroanilide substrate showed inflection points in the acidic range at pH 5.0 and in the basic range at pH 9.9. researchgate.net These values typically correspond to the pKa values of key catalytic residues in the active site. A further inflection point around pH 7.4 was attributed to the ionization of the free substrate. researchgate.net In contrast, a mutant version of this enzyme, E151D-AAP, exhibited altered inflection points at pH 4.2 and pH 9.9, reflecting the change in the amino acid residue at position 151. researchgate.net

Similarly, γ-glutamyltranspeptidases (GGTs) also show a distinct pH dependence. While some GGTs from Bacillus species exhibit optimal hydrolytic activity at alkaline pH ranges from 8.0 to 11, others, like that from Bacillus amyloliquefaciens, have an optimal pH for hydrolysis around 6.0 to 7.0, maintaining over 80% of their maximum activity within this range. nih.gov The activity of certain proteases, such as Bga1903 from Burkholderia gladioli, is also characterized at a specific pH, for example, pH 7.0, to determine kinetic parameters. nih.gov

The data below summarizes the pH-dependent kinetic parameters for an aminopeptidase acting on a Leu-pNA substrate.

Table 1: pH Dependence of Kinetic Parameters for Aminopeptidase (rAAP) with a Leu-pNA Substrate. researchgate.net
EnzymeParameterAcidic Inflection Point (pKa1)Basic Inflection Point (pKa2)Substrate Ionization (pKaS)
rAAPlog(kcat/Km)5.09.97.4
E151D-AAPlog(kcat/Km)4.29.97.5

Temperature Profiles of Enzyme Activity and Thermostability

Temperature significantly affects both the rate of enzymatic reactions and the structural integrity of the enzyme. For every enzyme, there is an optimal temperature at which it exhibits maximum catalytic activity. Beyond this point, the activity rapidly declines due to thermal denaturation.

For example, proteinase K shows its highest activity with protein substrates between 50 and 70 °C. acs.org At temperatures above this range, irreversible denaturation leads to a loss of activity, with complete unfolding occurring above 80 °C. acs.org The thermal stability of an enzyme is often quantified by its half-life (t1/2), the time required for the enzyme to lose 50% of its initial activity at a specific temperature, or the T50 value, the temperature at which 50% of its activity is lost after a defined incubation period. nih.gov A study on a thermophilic subtilase variant, PBL5X, found its half-life at 85°C to be 57.1 minutes, a nine-fold increase compared to the wild-type enzyme's 6.3 minutes. nih.gov This enhanced stability was also reflected in a 5.5°C increase in its apparent thermal denaturation midpoint (Tm). nih.gov

The table below illustrates the thermostability parameters for wild-type and a mutant transaminase.

Table 2: Thermostability of Wild-Type (WT) and Mutant (D224K) At-ATA. nih.gov
EnzymeHalf-life (t1/2) at 40°C (min)Half-life Temperature (T50 10) (°C)
Wild-Type6.938.5
D224K Mutant29.2 (4.23-fold increase)44.58 (6.08°C increase)

Impact of Metal Ions and Chelators on Enzyme Catalysis

Many enzymes, known as metalloenzymes, require metal ions for their catalytic activity. jmolecularsci.com These ions can play structural roles, stabilizing the enzyme's conformation, or participate directly in catalysis by acting as Lewis acids, mediating redox reactions, or stabilizing transition states. jmolecularsci.comuzh.ch The hydrolysis of this compound by such enzymes is therefore highly sensitive to the presence and concentration of specific metal ions and chelating agents.

A study on a leucine-specific aminopeptidase from Aeromonas caviae demonstrated this dependence clearly. The enzyme was completely inhibited by the metal chelator EDTA, indicating it is a metalloenzyme. ui.edu.ng This inhibition could be fully reversed by the addition of 1 mM Zn2+, suggesting that zinc is the native catalytic metal ion. ui.edu.ng The addition of 1 mM Co2+ restored only 10% of the activity. ui.edu.ng Other divalent cations had varied effects: Mn2+, Co2+, Cu2+, and Cd2+ were inhibitory, while Ca2+, Ba2+, Mg2+, and Ni2+ did not affect the enzyme's activity. ui.edu.ng This specificity highlights the precise coordination chemistry required within the active site for optimal function. jmolecularsci.comuzh.ch

Table 3: Effect of Metal Ions and EDTA on the Activity of Aminopeptidase from Aeromonas caviae with a Leu-pNA substrate. ui.edu.ng
Compound (1 mM)Relative Activity (%)
None (Control)100
EDTA0
EDTA + Zn2+100
EDTA + Co2+10
Mn2+Inhibitory
Cu2+Inhibitory
Cd2+Inhibitory
Ca2+No Effect
Mg2+No Effect

Effects of Pressure on Enzyme Reaction Rates and Conformational Stability

Hydrostatic pressure is another physical parameter that can significantly influence enzyme kinetics and stability. nih.gov The effect of pressure on reaction rates is described by the activation volume (ΔV‡), which is the difference in volume between the transition-state complex and the ground-state enzyme-substrate complex. nih.gov

Moderate pressures (typically below 200 MPa) can sometimes increase enzymatic activity. researchgate.net For example, the activity of one enzyme fraction increased 2.4-fold at 160 MPa and 30°C compared to its activity at atmospheric pressure (0.1 MPa). researchgate.net This can be due to pressure-induced conformational changes that optimize the active site for catalysis or enhance protein stability at higher temperatures. nih.govresearchgate.net

However, higher pressures generally lead to a decrease in activity and eventually cause enzyme inactivation. nih.gov This is often due to the dissociation of oligomeric proteins into their subunits or the unfolding of the polypeptide chain. researchgate.net In a study on human MT1-MMP, increasing pressure was found to decrease its enzymatic activity, leading to complete inactivation at 2 kbar (200 MPa). nih.gov This pressure-induced inactivation can be linked to the penetration of water molecules into the protein's interior, which disrupts the finely tuned structure required for function. nih.gov

Table 4: General Effects of Pressure on Enzyme-Catalyzed Reactions. nih.govresearchgate.net
Pressure RangeGeneral Effect on Enzyme ActivityPotential Mechanism
Moderate (e.g., up to 160 MPa)Can increase reaction rateStabilization of active conformation; enhanced stability at high temperatures
High (e.g., > 200 MPa)Decreases reaction rate, leads to inactivationDissociation of subunits, protein unfolding, water penetration into the protein core

Applications of Ac Leu Pna in Enzyme Research and Discovery

Characterization and Classification of Novel Proteolytic Enzymes

Chromogenic substrates like Ac-Leu-pNA play a significant role in the initial characterization and subsequent classification of newly identified proteolytic enzymes. By testing the enzyme's activity against a panel of substrates with different amino acid sequences and modifications, researchers can gain insights into the enzyme's substrate specificity. For enzymes that cleave N-acetylated peptides with a leucine (B10760876) at the scissile bond, this compound serves as a direct indicator of such activity. Studies have utilized similar pNA substrates, such as Leu-pNA, to characterize aminopeptidases based on their preference for hydrolyzing N-terminal leucine residues uq.edu.aunih.govkoreascience.kr. While Leu-pNA is a substrate for aminopeptidases that cleave an unsubstituted N-terminal leucine, this compound is relevant for enzymes that can accommodate or require an N-acetylated leucine. The rate of hydrolysis of this compound compared to other synthetic substrates can help classify a novel protease based on its cleavage preferences, contributing to its placement within specific enzyme families or subfamilies. For instance, the specificity of a protease from Methanocaldococcus jannaschii was characterized, showing a strong preference for leucine at the P1 site, and its activity was measured using substrates including this compound and CBz-AAL-pNA asm.org.

Screening and Development of Enzyme Activators and Inhibitors

This compound is a valuable tool in high-throughput screening (HTS) assays for identifying potential activators and inhibitors of proteolytic enzymes that utilize this substrate. The colorimetric nature of the assay allows for rapid and convenient measurement of enzyme activity in the presence of various compounds. A decrease in the rate of pNA release indicates potential inhibitory activity, while an increase suggests activation. This approach is widely used in drug discovery and enzyme mechanism studies. Although specific examples using this compound for screening activators/inhibitors were less prominent in the search results compared to other pNA substrates, the principle remains the same. For example, Leu-pNA has been used as a chromogenic substrate to study the mechanism of action of inhibitors and activators of ERAP1, an aminopeptidase (B13392206) peptide.co.jp. Similarly, other peptide-pNA substrates have been employed in screening for inhibitors of various proteases, including those in the blood coagulation cascade cigb.edu.cuoup.commdpi.com. The ability to easily quantify enzyme activity through pNA release makes this compound a suitable substrate for such screening efforts targeting enzymes with appropriate specificity.

Elucidation of Proteolytic Cascade Mechanisms and Biological Pathways (e.g., Caspase activation in cellular processes)

Proteolytic cascades are fundamental to many biological processes, including apoptosis, blood coagulation, and immune responses. While Ac-LEHD-pNA and Ac-LEVD-pNA are well-known substrates for specific caspases involved in apoptosis (caspase-9 and caspase-4, respectively) caymanchem.comechelon-inc.comsigmaaldrich.comechelon-inc.comechelon-inc.comcephamls.commedchemexpress.commedchemexpress.comfishersci.atwikipedia.orgmedchemexpress.commedchemexpress.com, the broader use of pNA substrates, including those with varying peptide sequences, aids in dissecting these complex pathways. Although direct evidence for this compound specifically being used to study caspase activation was not a primary finding, the principle of using pNA substrates to monitor the activity of proteases within a cascade is well-established. By designing pNA substrates that mimic the cleavage sites of proteases in a pathway, researchers can monitor the activity of specific enzymes and understand their roles in the cascade. For instance, the activation of caspases in apoptosis is often studied using substrates like Ac-LEHD-pNA, which are cleaved by specific caspases, releasing pNA and signaling enzyme activity caymanchem.comechelon-inc.comsigmaaldrich.comcephamls.comfishersci.atwikipedia.org. While this compound's direct role in caspase cascades might be limited compared to substrates with caspase-specific recognition sequences, its use could be relevant for studying other proteolytic enzymes involved in different biological pathways where a leucine residue is part of the cleavage site.

Advanced Research Perspectives and Future Directions for Ac Leu Pna Based Research

Design and Synthesis of Next-Generation Ac-Leu-pNA Derivatives with Enhanced Specificity or Detection Capabilities

The development of novel this compound derivatives aims to overcome limitations of the parent compound, such as improving specificity for particular enzymes or enhancing detection sensitivity. While this compound is a preferred substrate for some enzymes like certain aminopeptidases nih.govnih.gov, modifying its structure can tailor its interaction with target proteases.

Research in this area involves altering the acetyl group, the leucine (B10760876) residue, or the pNA leaving group. For instance, variations in the amino acid sequence preceding the pNA moiety can confer specificity for different peptidases, as seen with substrates like Ac-LEHD-pNA for Caspase-9 cephamls.com. Introducing fluorescent or other highly sensitive reporter groups in place of or in addition to pNA is another avenue for enhanced detection capabilities mdpi.com. Studies have explored fluorescent probes for leucine aminopeptidase (B13392206), demonstrating significantly increased fluorescence intensity upon enzymatic cleavage compared to traditional pNA substrates mdpi.com. The design often involves incorporating fluorophores that are quenched in the intact substrate and become highly fluorescent upon release after hydrolysis mdpi.com.

The synthesis of such derivatives often requires sophisticated peptide synthesis techniques and subsequent conjugation with reporter molecules. Future work will likely focus on high-throughput synthesis and screening methods to rapidly identify derivatives with desired properties, such as improved signal-to-noise ratios, lower limits of detection, or altered cleavage rates by specific enzymes.

Integration of this compound Assays with Advanced Omics Technologies (e.g., Proteomics) for Functional Analysis

Integrating this compound-based enzyme assays with omics technologies, particularly proteomics, offers a powerful approach to gain functional insights into complex biological systems. Proteomics allows for the large-scale identification and quantification of proteins within a sample pnas.orgfrontiersin.org. By combining this with this compound assays, researchers can correlate the activity of specific leucine-preferring enzymes with their expression levels or post-translational modifications.

Furthermore, activity-based protein profiling (ABPP), a proteomic technique that uses active-site directed probes to profile enzyme activity in complex proteomes, could potentially be combined with this compound-like scaffolds to specifically target and study leucine-preferring enzymes within their native environment nih.gov. Future research may involve developing this compound-based activity-based probes that can be used in conjunction with mass spectrometry to identify and quantify active peptidases in biological samples, providing a more dynamic view of enzymatic function than traditional protein abundance measurements.

Application of Computational Approaches in Enzyme-Substrate Docking and Reaction Pathway Modeling

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly valuable tools for understanding enzyme-substrate interactions and reaction mechanisms nih.govfrontiersin.org. These approaches can complement experimental studies using this compound by providing detailed insights at the atomic level.

Molecular docking can predict how this compound binds to the active site of a target enzyme, identifying key residues involved in substrate recognition and binding frontiersin.orguq.edu.au. This information is crucial for rational design of this compound derivatives with enhanced specificity or affinity. Studies have used docking to investigate the binding of peptide substrates, including those with pNA leaving groups, to proteases uq.edu.au.

Molecular dynamics simulations can provide insights into the dynamic behavior of the enzyme-substrate complex, including conformational changes upon binding and the catalytic event itself nih.govfrontiersin.org. These simulations can help to model the reaction pathway, estimate activation energies, and understand the role of specific amino acid residues in catalysis nih.gov. For instance, molecular dynamics simulations have been used to study the unbinding pathways of ligands, including this compound, from the active site of enzymes like acylaminoacyl peptidase researchgate.net. Such simulations can reveal the preferred routes for substrate entry and product egress, informing the design of better substrates or inhibitors.

Future research will likely involve more sophisticated computational models that integrate quantum mechanics/molecular mechanics (QM/MM) approaches to accurately model the chemical transformation step of the enzymatic reaction nih.gov. This will provide a deeper understanding of how enzymes cleave the peptide bond in substrates like this compound, paving the way for the design of highly efficient and specific biocatalysts or targeted enzyme inhibitors.

Broader Implications for Understanding Enzymatic Function and Regulation in Diverse Biological Systems

Research utilizing this compound and its future derivatives has broad implications for understanding enzymatic function and regulation across diverse biological systems, including bacteria, archaea, plants, and mammals asm.orgasm.orgresearchgate.net. Aminopeptidases and other enzymes that cleave leucine-containing peptides are involved in a multitude of biological processes, such as protein maturation, degradation, signal transduction, and nutrient acquisition acs.orgnih.gov.

By using this compound assays, researchers can characterize the activity and specificity of these enzymes in various biological contexts, providing insights into their physiological roles. For example, studies on bacterial aminopeptidases using Leu-pNA (a related substrate) have shed light on their involvement in biofilm formation and virulence nih.gov. Research on hyperthermophilic enzymes using this compound has revealed their remarkable stability and activity under extreme conditions asm.orgresearchgate.net.

Future research directions include using this compound-based tools to investigate how enzymatic activity is regulated in response to environmental changes, developmental cues, or disease states. This could involve studying the effects of post-translational modifications, protein-protein interactions, or small molecule effectors on the activity of leucine-preferring enzymes. The integration with omics technologies will be particularly valuable in this regard, allowing for a systems-level understanding of enzyme regulation frontiersin.org. Ultimately, a deeper understanding of these enzymatic processes, facilitated by advanced research with this compound and its derivatives, can contribute to the development of new diagnostic tools, therapeutic strategies, and industrial biocatalysts.

Q & A

Q. What is the biochemical role of Ac-Leu-pNA in enzyme kinetics studies, and how is it utilized experimentally?

this compound (Acetyl-Leucine-para-nitroanilide) is a chromogenic substrate commonly used to study protease activity, particularly for enzymes like leucine aminopeptidase. The para-nitroaniline (pNA) group is cleaved during hydrolysis, releasing a yellow-colored product measurable at 405 nm. Researchers typically prepare the substrate in assay buffers (e.g., Tris-HCl, pH 8.0) at concentrations ranging from 0.1–2 mM. Kinetic parameters (KmK_m, VmaxV_{max}) are derived from absorbance changes over time using a microplate reader or spectrophotometer. Controls (e.g., enzyme-free blanks) are critical to account for non-specific hydrolysis .

Q. What are the recommended storage conditions for this compound to ensure stability in long-term studies?

this compound should be stored at 2–8°C in a desiccated environment to prevent degradation. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₄
Molecular Weight293.3 g/mol
CAS Number19746-40-8
Purity≥95% (HPLC-validated)

Aliquotting the compound into small volumes (e.g., 1 mg/vial) minimizes freeze-thaw cycles. Stability tests via HPLC are recommended every 6 months for prolonged storage .

Advanced Research Questions

Q. How can researchers address contradictory kinetic data when using this compound across different experimental setups?

Discrepancies in KmK_m or VmaxV_{max} values often arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme source purity. To resolve contradictions:

  • Standardize buffers : Use identical buffer systems (e.g., 50 mM Tris-HCl vs. phosphate buffers).
  • Validate enzyme activity : Pre-treat enzymes with inhibitors (e.g., bestatin for aminopeptidases) to confirm specificity.
  • Statistical rigor : Apply ANOVA or t-tests to compare datasets, ensuring sample sizes (n3n ≥ 3) are statistically powered .

Q. What methodological strategies optimize this compound’s use in high-throughput screening (HTS) for protease inhibitors?

For HTS:

  • Substrate saturation : Pre-determine KmK_m to select substrate concentrations at 1.5×Km1.5 \times K_m for linear reaction rates.
  • Z’-factor validation : Use positive (enzyme + substrate) and negative (substrate-only) controls to calculate Z>0.5Z’ > 0.5, ensuring assay robustness.
  • Automation : Integrate liquid handlers for precise dispensing (e.g., 50 µL/well in 384-well plates) .

Q. How should researchers design experiments to compare this compound’s specificity against alternative substrates (e.g., Ac-Phe-pNA)?

A comparative study requires:

  • Parallel assays : Test all substrates under identical conditions (temperature, pH, enzyme concentration).
  • Cross-inhibition analysis : Co-incubate substrates to assess competitive binding.
  • Structural modeling : Use tools like AutoDock to predict binding affinities based on leucine vs. phenylalanine side-chain interactions .

Q. What steps ensure reproducibility when documenting this compound-based experiments for publication?

Follow reporting standards for enzymatic assays:

  • Detailed protocols : Specify substrate preparation (solvent, sonication time), instrument settings (wavelength, path length), and data normalization methods.
  • Raw data sharing : Deposit kinetic traces in repositories like Zenodo or Figshare.
  • FAIR principles : Use persistent identifiers (DOIs) for datasets and cite commercial sources with lot numbers .

Methodological Troubleshooting

Q. Why might this compound exhibit non-linear hydrolysis kinetics, and how can this be resolved?

Non-linearity often stems from:

  • Substrate depletion : Ensure initial substrate concentration ≤ 0.2×Km0.2 \times K_m for steady-state conditions.
  • Enzyme instability : Add stabilizing agents (e.g., 0.1% BSA) to reaction buffers.
  • Inner filter effects : Dilute samples if absorbance exceeds 1.0 AU .

Q. How can researchers validate the purity of this compound batches before critical experiments?

Perform:

  • HPLC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to confirm ≥95% purity.
  • NMR spectroscopy : Verify acetyl and pNA group integrity via 1^1H NMR (δ 2.0 ppm for acetyl; δ 8.1 ppm for pNA aromatic protons) .

Integration with Broader Research Goals

Q. How can this compound assays be adapted for studies on enzyme inhibition in pathological models (e.g., cancer, neurodegeneration)?

  • Cell lysate compatibility : Pre-clear lysates via centrifugation (12,000 × g, 10 min) to remove debris.
  • Inhibitor libraries : Screen FDA-approved drugs or natural compounds at 10 µM to identify lead candidates.
  • Correlation with biomarkers : Link enzymatic activity to disease markers (e.g., MMP-9 in glioblastoma) via Western blotting .

Q. What computational tools complement experimental data from this compound kinetic studies?

  • Michaelis-Menten fitting : Use GraphPad Prism or KinTek Explorer for nonlinear regression.
  • Molecular dynamics (MD) : Simulate substrate-enzyme interactions with GROMACS or AMBER.
  • Machine learning : Train models on kinetic datasets to predict novel protease substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.